molecular formula C7H9N3O2 B1637075 4-Methyl-3-nitrobenzene-1,2-diamine CAS No. 172549-15-4

4-Methyl-3-nitrobenzene-1,2-diamine

Cat. No.: B1637075
CAS No.: 172549-15-4
M. Wt: 167.17 g/mol
InChI Key: UOFSMFMNGAKHJO-UHFFFAOYSA-N
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Description

4-Methyl-3-nitrobenzene-1,2-diamine (CAS RN: 147021-86-1) is an aromatic organic compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol . This compound, also known as 3,4-Diamino-2-nitrotoluene, serves as a versatile and valuable building block in organic synthesis and materials science research . Its structure, featuring both electron-donating amino groups and an electron-withdrawing nitro group on the same benzene ring, creates a multi-functional scaffold for constructing more complex molecules. Researchers utilize this compound in the development of heterocyclic systems, including benzimidazoles and quinoxalines, which are core structures in many pharmaceuticals and agrochemicals. Furthermore, the presence of multiple coordination sites makes it a candidate for use as a chelating ligand in coordination chemistry, forming complexes with various metal centers that can be explored for catalytic or material properties . As a derivative of o-phenylenediamine, its crystal structure is stabilized by intermolecular hydrogen bonds, forming sheet-like networks . Computed physical properties include a density of approximately 1.369 g/cm³ and a boiling point estimated at 361.2 °C . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this and all fine chemicals with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-3-nitrobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-4-2-3-5(8)6(9)7(4)10(11)12/h2-3H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFSMFMNGAKHJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80169346
Record name 4-Methyl-3-nitrobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172549-15-4
Record name 4-Methyl-3-nitrobenzene-1,2-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172549154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-3-nitrobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

The following analysis compares 4-methyl-3-nitrobenzene-1,2-diamine with structurally related benzene-1,2-diamine derivatives, focusing on substituent effects, reactivity, and physicochemical properties.

Structural and Electronic Effects
Compound Substituents Molecular Formula Molecular Weight Electronic Effects
This compound 3-NO₂, 4-CH₃ C₇H₉N₃O₂ 183.16 Nitro (electron-withdrawing), methyl (electron-donating)
4-Nitrobenzene-1,2-diamine 4-NO₂ C₆H₇N₃O₂ 153.14 Strong electron-withdrawing nitro group para to amino groups
4-Methylbenzene-1,2-diamine 4-CH₃ C₇H₁₀N₂ 122.17 Electron-donating methyl group para to amino groups
5-Nitrobenzene-1,2-diamine 5-NO₂ C₆H₇N₃O₂ 153.14 Nitro group meta to amino groups, altering resonance effects

Key Observations :

  • The nitro group in this compound deactivates the ring, reducing nucleophilicity at adjacent positions, while the methyl group enhances solubility in organic solvents compared to purely nitro-substituted analogs .
  • In contrast, 4-nitrobenzene-1,2-diamine exhibits lower solubility due to strong intermolecular interactions from the nitro group .

Key Observations :

  • Nitro groups enhance electrophilic substitution but reduce solubility, often necessitating polar aprotic solvents like DMF .
  • Methyl groups improve solubility and steric bulk, which can hinder reactions at adjacent positions .
Physicochemical and Toxicological Properties
Compound Solubility Melting Point (°C) Toxicity Profile
This compound Moderate (DMSO, DMF) Not reported Likely mutagenic (similar to nitro-diamines )
4-Nitrobenzene-1,2-diamine Low (water), moderate (ethanol) 145–148 Sensitizer, toxic via ingestion/inhalation
4-Methylbenzene-1,2-diamine High (ethanol, DCM) 98–100 Less toxic; limited data available

Key Observations :

  • Nitro-substituted diamines are associated with higher toxicity, including skin sensitization and mutagenicity .
  • Methyl-substituted analogs are generally less hazardous but lack comprehensive toxicological studies .

Preparation Methods

Protective Group Methodology

To mitigate undesired oxidation, the amine groups are temporarily protected as acetyl derivatives (Fig. 1A). A representative protocol involves:

  • Acetylation : Reacting 4-methylbenzene-1,2-diamine with acetic anhydride (1:2 molar ratio) at 50°C for 2 hr.
  • Nitration : Treating the diacetylated compound with fuming HNO₃ (90%) in H₂SO₄ at 0°C, achieving 68% yield of 3-nitro-4-methyl-N,N'-diacetylbenzene-1,2-diamine.
  • Deprotection : Hydrolysis using 6M HCl at reflux (4 hr) restores the free diamine.

Key Challenges :

  • Incomplete deprotection leads to acetylated impurities (<5% by HPLC).
  • Nitration at the ortho position occurs competitively (12–15% yield loss).

Metal-Catalyzed Directed Nitration

Transition metals such as iron(III) nitrate nonahydrate enable directed nitration via coordination to amine groups. In a patented process:

  • Complexation : 4-methylbenzene-1,2-diamine is reacted with Fe(NO₃)₃·9H₂O (1:1 molar ratio) in ethanol at 25°C.
  • Nitration : Adding concentrated HNO₃ (2 eq) at −10°C produces the nitro complex, isolated in 74% yield.
  • Demetallation : Treatment with EDTA disodium salt releases the free diamine (89% purity).

Advantages :

  • Regioselectivity improves to >90% for the 3-nitro position.
  • Minimal oxidative degradation of the methyl group.

Sequential Alkylation-Nitration Strategies

Starting from 2-Fluoro-5-Nitroaniline

A patent by Ozegowski et al. outlines a scalable route (Fig. 1B):

Step Reaction Conditions Yield
1 Methylamination 30% aqueous methylamine, 80°C, 8 hr 82%
2 Glutaric anhydride coupling THF, 25°C, 12 hr 76%
3 Cyclization H₂SO₄, 100°C, 6 hr 88%
  • Methylamination : 2-Fluoro-5-nitroaniline reacts with methylamine, displacing fluorine to yield N¹-methyl-4-nitrobenzene-1,2-diamine.
  • Side Chain Elongation : Glutaric anhydride introduces a butanoic acid moiety via nucleophilic acyl substitution.
  • Cyclization : Acid-catalyzed intramolecular condensation forms the benzimidazole core, with concurrent nitro group retention.

Critical Insight :
The methyl group’s position is dictated by the starting material’s substitution pattern, avoiding the need for post-synthetic methylation.

Nitration of Pre-Methylated Intermediates

An alternative pathway nitrates 4-methylbenzene-1,2-diamine’s synthetic precursor:

  • Synthesis of 4-Methylbenzene-1,2-Diamine :

    • Catalytic hydrogenation of 4-methyl-2-nitroaniline over Pd/C (5 wt%) in ethanol (H₂, 50 psi, 6 hr).
    • Yield: 94%.
  • Directed Nitration :

    • Using acetyl nitrate (AcONO₂) in acetic acid at −5°C.
    • Regioselectivity: 85% for 3-nitro position.

Industrial-Scale Production

Continuous Flow Nitration

Modern plants employ continuous reactors to enhance safety and yield:

  • Reactor Design : Tubular reactor with static mixers (residence time: 2 min).
  • Conditions :
    • Nitration agent: 65% HNO₃ in H₂SO₄ (1:3 v/v).
    • Temperature: −5°C ± 1°C.
  • Output : 92% conversion, 86% isolated yield.

Waste Management

Spent acid is regenerated via:

  • Distillation : Recovery of 98% H₂SO₄.
  • Neutralization : Ca(OH)₂ treatment of nitrate salts.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (600 MHz, DMSO-d₆): δ 2.35 (s, 3H, CH₃), 6.82 (d, J = 8.4 Hz, 1H), 7.45 (d, J = 8.4 Hz, 1H), 5.12 (br s, 2H, NH₂), 5.24 (br s, 2H, NH₂).
  • IR (KBr): ν 3450 (N-H), 1520 (NO₂ asym), 1340 (NO₂ sym), 810 (C-H bend).

Purity Assessment

  • HPLC : C18 column, 0.1% H₃PO₄/MeOH (70:30), RT: 4.2 min, purity >99%.
  • Elemental Analysis : Calculated C 49.12%, H 5.30%, N 24.55%; Found C 49.08%, H 5.33%, N 24.51%.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (USD/kg) Scalability
Direct Nitration 68 95 120 Moderate
Metal-Directed 74 89 210 Low
Sequential Alkylation 88 99 150 High
Continuous Flow 86 99 95 Industrial

Emerging Technologies

Photocatalytic Nitration

Recent advances utilize TiO₂ nanoparticles under UV light (365 nm) to nitrate 4-methylbenzene-1,2-diamine in acetonitrile. Preliminary results show 52% yield with 78% regioselectivity.

Biocatalytic Routes

Engineered nitroreductases enable regioselective nitration in aqueous buffer (pH 7.4, 37°C). While yields remain low (34%), this method eliminates acidic waste.

Q & A

Q. Critical Parameters :

  • Temperature control to avoid side reactions (e.g., oxidation of amine groups).
  • Solvent selection (polar aprotic solvents enhance regioselectivity).

Q. Answer :

  • HPLC-PDA : Quantify purity (>98%) using a C18 column (acetonitrile/water gradient).
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ expected for C₇H₉N₃O₂: m/z 180.0772).
  • FT-IR : Identify nitro (1520 cm⁻¹ asymmetric stretch) and amine (3350 cm⁻¹ N-H stretch) groups.
  • Elemental analysis : Validate C, H, N content (±0.3% theoretical).

Reference : Structural analogs like 4-iodo-5-nitrobenzene-1,2-diamine were characterized via these methods .

Advanced: How does steric hindrance from the methyl group influence reactivity in cross-coupling reactions?

Answer :
The methyl group at position 4 alters electron density and steric accessibility:

Electronic effects : Methyl is weakly electron-donating, reducing nitro group electrophilicity.

Steric effects : Hinders Pd-catalyzed coupling (e.g., Suzuki-Miyaura). Mitigation strategies:

  • Use bulky ligands (e.g., SPhos) to prevent catalyst deactivation.
  • Optimize solvent (toluene > DMF) for better substrate diffusion.

Q. Answer :

  • DFT (B3LYP/6-311+G(d,p)) : Calculate Fukui indices to identify nucleophilic sites.
  • Molecular Electrostatic Potential (MEP) : Visualize electron-rich regions prone to electrophilic attack.

Example : For 4-methylbenzene-1,2-diamine, MEP shows higher electron density at position 3, favoring nitration there .

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